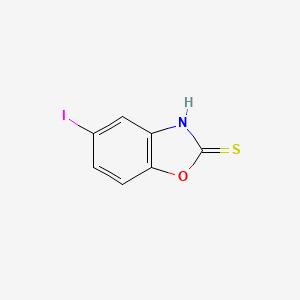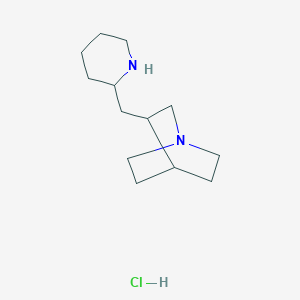
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2 and its molecular weight is 244.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Quinuclidine derivatives have been utilized as intermediates in the synthesis of fused and spiro nitrogen heterocycles, showcasing their versatility in creating complex molecular frameworks. These compounds find applications in developing novel chemical entities with potential biological activities (Hamama, Zoorob, & El‐Magid, 2011).
- Research into the reactivity of pseudoaromatic compounds with quinuclidine has led to the development of novel compounds with unique structural characteristics. This work provides insights into the mechanisms of nucleophilic substitution reactions involving quinuclidine derivatives (Pietra, Biggi, & Cima, 1971).
Biological Applications and Molecular Interactions
- Novel quinuclidine derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Harishkumar, Nd, & Santhosha, 2018).
- Investigations into the crystal structures of certain quinuclidine-related compounds provide valuable information on molecular configurations and potential for interaction with biological targets, offering insights into their pharmacological potential (Ullah, Altaf, & Mansha, 2017).
Novel Synthetic Pathways
- The synthesis of quinuclidine-3-carboxylic esters as intermediates for muscarinic ligands demonstrates the utility of quinuclidine derivatives in accessing pharmacologically relevant structures, which could lead to the development of new therapeutic agents (Snow, Baker, Herbert, Hunt, Merchant, & Saunders, 1991).
Molecular Complex Formation and Ligand Studies
- The formation of molecular complexes between bridgehead amines like quinuclidine and quinones has been studied, shedding light on the molecular interactions and potential applications of these complexes in various chemical and biological contexts (Campbell, Demetriou, & Jones, 1983).
Propiedades
IUPAC Name |
3-(piperidin-2-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.ClH/c1-2-6-14-13(3-1)9-12-10-15-7-4-11(12)5-8-15;/h11-14H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIXJYVYRXSQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CN3CCC2CC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)
![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)


![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
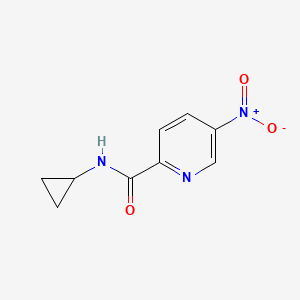

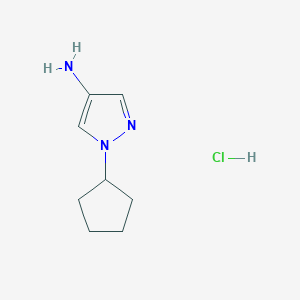
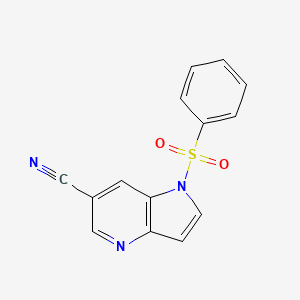
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)
